REACTION_CXSMILES
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C([O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[N:10][NH:11]2)=[CH:7][CH:6]=1)C=C.Cl[C:15]1[CH:20]=CC=C[C:16]=1Cl>>[CH2:20]([C:13]1[C:5]([OH:4])=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2)[CH:15]=[CH2:16]
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Name
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|
Quantity
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14.2 g
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Type
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reactant
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Smiles
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C(C=C)OC1=CC=C2C=NNC2=C1
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Name
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|
Quantity
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90 mL
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was evaporated to a residue which
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Type
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CUSTOM
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Details
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was purified by chromatography (silica, EtOAc)
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Name
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|
Type
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product
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Smiles
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C(C=C)C=1C(=CC=C2C=NNC12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.59 g | |
YIELD: PERCENTYIELD | 60% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |